2-Cyclopropoxypyridin-3-amine
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Overview
Description
2-Cyclopropoxypyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with an amine group at the 3-position and a cyclopropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxypyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Cyclopropoxypyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
2-Aminopyridine: Similar in structure but lacks the cyclopropoxy group, leading to different reactivity and applications.
3-Aminopyridine: Differently substituted, affecting its chemical properties and uses.
2-Cyclopropylpyridine: Lacks the amine group, resulting in distinct chemical behavior.
Uniqueness: 2-Cyclopropoxypyridin-3-amine is unique due to the presence of both the cyclopropoxy and amine groups, which confer specific reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H10N2O/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4,9H2 |
InChI Key |
FKTZNKJWFASNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=N2)N |
Origin of Product |
United States |
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